Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-
Description
Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- is a thiourea derivative featuring a 2,2-difluoro-1,3-benzodioxole substituent. These analogs share the 2,2-difluoro-1,3-benzodioxol-5-yl moiety but replace the thiourea group with carboxamide or cyclopropanecarboxamide functionalities. The difluoro-benzodioxole group is critical for enhancing metabolic stability and binding affinity to CFTR mutants in cystic fibrosis therapy .
Properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2S/c9-8(10)13-5-2-1-4(12-7(11)15)3-6(5)14-8/h1-3H,(H3,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWUHDCJYQKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250762 | |
| Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152583-24-8 | |
| Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152583-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Difluoro-1,3-benzodioxol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloro-Fluoro Exchange in Benzodioxole Systems
The foundational step for accessing N-(2,2-difluoro-1,3-benzodioxol-5-yl) thiourea involves the synthesis of 2,2-difluoro-1,3-benzodioxole, a key intermediate. As detailed in US5432290A, this compound is prepared via a chlorine-fluorine exchange reaction using potassium fluoride (KF) and a hydrogen fluoride catalyst (e.g., KHF). The reaction proceeds under anhydrous conditions in polar aprotic solvents like sulfolane at 100–200°C, achieving conversions exceeding 95%.
Key Reaction Parameters:
Thiourea Formation Strategies
Direct Amination-Thiocarbamoylation
The 5-amino derivative reacts with thiocarbonylating agents to form the target thiourea. Two validated approaches include:
Thiophosgene Route
Conditions:
Ammonium Thiocyanate Method
Conditions:
Optimization and Mechanistic Insights
Catalytic Fluorination Efficiency
Data from US5432290A highlight the superiority of KHF over other catalysts (e.g., NaHF, CsHF) in fluorine substitution:
| Catalyst | Conversion (%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| KHF | 100 | 83 | 5 (monofluoro) |
| NaHF | 92 | 68 | 24 |
| No catalyst | 45 | 12 | 88 |
Note: Reaction time = 8 hrs, solvent = sulfolane, T = 140°C.
Thiourea Cyclization Dynamics
Adapting methodologies from PMC8429137, thiourea formation benefits from:
-
Acid Catalysis: Acetic acid promotes nucleophilic attack by the amine on thiocyanate.
-
Temperature Control: 100°C optimizes kinetics without decomposition.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The electron-withdrawing nature of the difluoro and dioxole groups directs nitration to the 5-position. Computational modeling (DFT) predicts a 15:1 preference for 5-nitro over 4-nitro products due to resonance stabilization.
Purification of Thiourea Derivatives
-
Crystallization: Ethanol/water mixtures (3:1) yield >95% pure product.
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Chromatography: Silica gel (ethyl acetate/hexane) resolves mono- and di-substituted byproducts.
Emerging Methodologies
Chemical Reactions Analysis
- Without detailed information, we can only speculate on potential reactions. common reactions for similar compounds include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction. Major products formed would vary accordingly.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
A study focusing on the antimicrobial properties of thioureas found that compounds with a benzodioxole moiety exhibited enhanced activity against Gram-positive bacteria. The lead compound demonstrated an MIC value of 6.25 μg/mL against S. aureus, indicating strong bactericidal properties .
Anticancer Potential
Research assessing the cytotoxicity of thiourea derivatives revealed that many compounds were non-toxic at concentrations below 10 μM, suggesting a favorable therapeutic index for potential anticancer applications .
Structure-Activity Relationship (SAR)
| Compound | Structure Type | Unique Features |
|---|---|---|
| N |
Mechanism of Action
- Unfortunately, the mechanism by which this compound exerts its effects remains unknown. Molecular targets and pathways require further exploration.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds:
Tezacaftor (VX-661)
- Structure : 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[...]cyclopropane-1-carboxamide.
- Role : CFTR corrector targeting F508del mutations.
- Efficacy : Moderate potency (EC₅₀ ~100–300 nM in vitro) .
Lumacaftor (VX-809)
- Structure : 3-[6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl]benzoic acid.
- Role : First-generation CFTR corrector.
- Limitations : Lower potency (EC₅₀ ~300 nM) and drug-drug interactions (e.g., with Ivacaftor) .
ABBV-2222/GLPG2222 Structure: 4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid. Advantages: Superior potency (EC₅₀ = 10 nM) and reduced drug interactions compared to Lumacaftor and Tezacaftor .
1-(1,3-Benzodioxol-5-yl) Thiourea Structure: Simple thiourea derivative lacking difluoro substitution.
Structural and Pharmacological Differences
Critical Observations:
- Thiourea vs. Carboxamide : The replacement of carboxamide with thiourea in the difluoro-benzodioxole scaffold may reduce efficacy. Thioureas are prone to oxidative degradation and have higher hydrogen-bonding capacity, which could alter binding kinetics to CFTR .
- Role of Difluoro Substitution : The 2,2-difluoro group in benzodioxole enhances electronegativity and stabilizes interactions with hydrophobic pockets in misfolded CFTR proteins, a feature conserved across all analogs .
Biological Activity
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- stands out for its potential applications in antimicrobial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
Chemical Structure and Properties
Thiourea, N-(2,2-difluoro-1,3-benzodioxol-5-yl)- has the molecular formula . It features a thiourea moiety attached to a benzodioxole structure with two fluorine atoms, which enhances its chemical reactivity and biological properties. The general structure can be represented as follows:
where and are distinct substituents that influence the compound's activity.
Antimicrobial Properties
Numerous studies have demonstrated that thiourea derivatives exhibit antimicrobial activity against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thioureas have been reported as low as 1.56 μg/mL against Staphylococcus aureus and Enterococcus faecium .
- The compound's structural modifications significantly impact its activity; for example, the introduction of halogen atoms often enhances lipophilicity and bioavailability .
Anticancer Activity
Thiourea derivatives have also shown promise in cancer research:
- In vitro studies indicate that some derivatives demonstrate non-toxic profiles at concentrations up to 10 μM against various human cancer cell lines .
- The mechanism of action often involves apoptosis induction and cell cycle arrest, highlighting their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The SAR of thiourea derivatives indicates that variations in the thiourea structure can lead to significant changes in biological activity. For example:
| Compound | Structure Type | Unique Features |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)thiourea | Thiourea derivative | Strong antimicrobial properties |
| 4-(methylsulfamoyl)phenyl-thiourea | Sulfamoyl-substituted thiourea | Enzyme inhibition |
| 5-fluoro-N-(benzodioxol)thiourea | Fluorinated thiourea | Increased lipophilicity enhances bioavailability |
| N,N-diethylthiourea | Simple thiourea | Commonly used as a reagent in organic synthesis |
This table illustrates how structural modifications can optimize the biological efficacy of thioureas.
Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of various thioureas found that compounds with a benzodioxole moiety exhibited enhanced activity against Gram-positive bacteria. The lead compound showed an MIC value of 6.25 μg/mL against S. aureus, indicating strong bactericidal properties .
Study 2: Cytotoxicity Assessment
In another investigation assessing the cytotoxicity of thiourea derivatives against cancer cell lines, it was found that many compounds were non-toxic at concentrations below 10 μM. This suggests a favorable therapeutic index for potential anticancer applications .
Q & A
Q. What are the common synthetic routes for preparing N-(2,2-difluoro-1,3-benzodioxol-5-yl)thiourea derivatives, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves reacting substituted benzoyl isothiocyanates with aromatic amines. For example, benzoyl isothiocyanate derivatives are prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane, followed by coupling with amines. Key intermediates are characterized via thin-layer chromatography (TLC) for purity, melting point determination, and spectroscopic methods (e.g., NMR, IR). Structural confirmation often relies on X-ray crystallography for novel derivatives .
Q. How is the cytotoxic activity of this compound evaluated in vitro, and what cell lines are typically used?
Methodological Answer: Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, T47D for breast cancer) and non-cancerous lines (e.g., Vero) to determine selectivity. Dose-response curves (IC₅₀ values) are generated, and results are validated with positive controls (e.g., doxorubicin). Data interpretation includes comparing activity across halogen-substituted analogs to identify structure-activity trends .
Q. What analytical techniques are employed to confirm the purity and stability of N-(2,2-difluoro-1,3-benzodioxol-5-yl)thiourea derivatives?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while stability under varying pH and temperature is tested via accelerated degradation studies. Mass spectrometry (MS) and elemental analysis verify molecular integrity. Thermal stability is assessed using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the 2,2-difluoro-1,3-benzodioxol-5-yl moiety influence the compound’s pharmacokinetics and target binding in cystic fibrosis transmembrane conductance regulator (CFTR) correctors?
Methodological Answer: The difluorobenzodioxole group enhances lipophilicity, improving membrane permeability and residence time in lung tissues. Molecular docking studies reveal its role in binding to CFTR’s nucleotide-binding domain 1 (NBD1), stabilizing ∆F508-CFTR folding. Comparative studies with VX-809 (Lumacaftor) and VX-661 (Tezacaftor) show that fluorine substitution optimizes hydrophobic interactions and reduces metabolic clearance .
Q. What strategies are used to resolve contradictions in bioactivity data between in vitro assays and in vivo models for thiourea derivatives?
Methodological Answer: Discrepancies arise from differences in metabolic stability or off-target effects. Researchers use metabolite profiling (LC-MS/MS) to identify active/degraded species and employ pharmacokinetic-pharmacodynamic (PK/PD) modeling. Orthogonal assays, such as electrophysiological measurements (e.g., Ussing chamber for CFTR function), validate in vitro activity in primary human bronchial epithelial cells .
Q. How are molecular dynamics (MD) simulations applied to optimize the design of N-(2,2-difluoro-1,3-benzodioxol-5-yl)thiourea analogs for anti-biofilm activity?
Methodological Answer: MD simulations model interactions between thiourea derivatives and biofilm-associated targets (e.g., MRSA AgrA receptor). Free energy calculations (MM-PBSA) identify critical binding residues, guiding substitutions to enhance affinity. Experimental validation includes minimum biofilm inhibitory concentration (MBIC) assays and confocal microscopy to quantify biofilm disruption .
Q. What experimental approaches are used to evaluate synergistic effects of this compound with CFTR potentiators (e.g., Ivacaftor) in combination therapies?
Methodological Answer: Synergy is tested using checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Functional rescue of ∆F508-CFTR is measured via halide efflux assays and short-circuit current (Isc) in polarized epithelia. Transcriptomic profiling (RNA-seq) identifies pathways enhanced by dual corrector-potentiator treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
